L-Phenylalaninol
CAS No.: 3182-95-4
Cat. No.: VC21536539
Molecular Formula: C9H13NO
Molecular Weight: 151.21 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 3182-95-4 |
---|---|
Molecular Formula | C9H13NO |
Molecular Weight | 151.21 g/mol |
IUPAC Name | (2S)-2-amino-3-phenylpropan-1-ol |
Standard InChI | InChI=1S/C9H13NO/c10-9(7-11)6-8-4-2-1-3-5-8/h1-5,9,11H,6-7,10H2/t9-/m0/s1 |
Standard InChI Key | STVVMTBJNDTZBF-VIFPVBQESA-N |
Isomeric SMILES | C1=CC=C(C=C1)C[C@@H](CO)N |
SMILES | C1=CC=C(C=C1)CC(CO)N |
Canonical SMILES | C1=CC=C(C=C1)CC(CO)N |
Chemical Structure and Properties
L-Phenylalaninol, also known as (2S)-2-amino-3-phenylpropan-1-ol, is a non-essential amino acid derivative with the molecular formula C₉H₁₃NO and a molecular weight of 151.21 g/mol . The compound features a stereogenic center at the C-2 position with an S-configuration, which confers its specific biological activities.
Physical and Chemical Characteristics
L-Phenylalaninol appears as a white to light yellow solid with a melting point range of 89-94°C . The compound exhibits a specific optical rotation of −23° when measured at a concentration of 5 in ethanol . Its three-dimensional structure includes an amino group at the chiral center, a primary alcohol function, and a phenyl ring connected via a methylene bridge.
Property | Value |
---|---|
CAS Number | 3182-95-4 |
Molecular Formula | C₉H₁₃NO |
Molecular Weight | 151.21 g/mol |
IUPAC Name | (2S)-2-amino-3-phenylpropan-1-ol |
Melting Point | 89-94°C |
Optical Rotation | −23° (c=5 in ethanol) |
InChI Key | STVVMTBJNDTZBF-VIFPVBQESA-N |
SMILES | NC@HCC1=CC=CC=C1 |
Solubility Profile
The compound demonstrates good solubility in various organic solvents, which is crucial for its application in synthesis and experimental procedures. L-Phenylalaninol is readily soluble in chloroform, ethyl acetate, ethanol, and methanol . This solubility profile facilitates its use in organic reactions and pharmaceutical formulations.
Biological Activities
L-Phenylalaninol exhibits multiple biological activities that make it a compound of significant interest in pharmaceutical research and development.
Antiulcer Activity
One of the notable biological effects of L-Phenylalaninol is its antiulcer activity. The compound reduces the secretion of gastric acid and prevents ulcer formation . This property positions it as a potential therapeutic agent for conditions involving excessive gastric acid production, such as peptic ulcers and gastroesophageal reflux disease.
Anticancer Properties
Research has demonstrated that L-Phenylalaninol possesses anticancer activities, particularly against melanoma cells. The compound increases the activity of cytochrome c reductase and tau-glutamyl transpeptidase, which leads to inhibition of cancer cell proliferation . These findings suggest that L-Phenylalaninol or its derivatives could potentially be developed into anticancer agents.
Metabolic Effects
L-Phenylalaninol inhibits the intestinal absorption of L-phenylalanine, which has implications for metabolic disorders such as phenylketonuria (PKU) . This property makes it a prospective treatment for phenylketonuria, a genetic disorder characterized by the body's inability to properly process phenylalanine, leading to its harmful accumulation.
Synthetic Applications
Beyond its biological activities, L-Phenylalaninol serves as an important building block and chiral auxiliary in organic synthesis.
Oxazoline Formation
L-Phenylalaninol reacts with nitriles to form oxazolines, which are valuable intermediates in organic synthesis . These oxazolines find application in palladium-catalyzed allylic substitution reactions, enabling the creation of complex molecular architectures with defined stereochemistry.
Chiral Resolution
The compound is utilized in amidation reactions for chiral resolution processes . Its defined stereochemistry makes it an effective tool for separating racemic mixtures into their component enantiomers, a crucial step in the synthesis of many pharmaceuticals where specific stereoisomers are required.
Nicotinamide Adenine Dinucleotide Modeling
L-Phenylalaninol is employed in the modeling of nicotinamide adenine dinucleotide (NAD), contributing to the understanding of this essential coenzyme's structure and function . This application assists researchers in developing compounds that can modulate NAD-dependent biological processes.
Natural Occurrence
Fungal Metabolite
L-Phenylalaninol has been identified as a constituent of a biologically active polypeptide compound called antiamoebin . This compound was isolated from the mycelium of the fungus Emericellopsis poonensis Thirum. The presence of L-Phenylalaninol in natural products points to its potential ecological and biological significance beyond synthetic applications.
Pharmaceutical Development
Chemical Compatibility Considerations
In pharmaceutical formulations and chemical reactions, it's important to note that L-Phenylalaninol is incompatible with acids, acid chlorides, acid anhydrides, and oxidizing agents . These incompatibilities must be considered when designing synthetic routes or formulation strategies involving this compound.
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